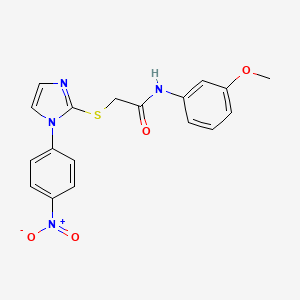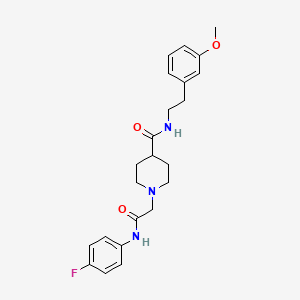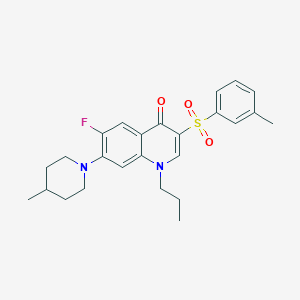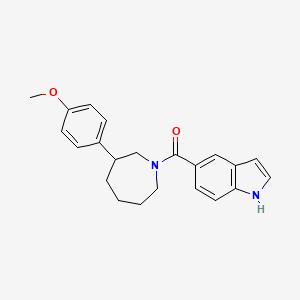
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” is a derivative of 1,3,5-triazine . Triazine derivatives have been investigated for their biological activities, including antimalarial, antimicrobial, anti-cancer, and anti-viral properties . The substituents on the triazine core can greatly affect these activities .
Synthesis Analysis
The synthesis of triazine derivatives often involves the use of cyanuric chloride, with the replacement of chloride ions giving several variants of 1,3,5-triazine derivatives . The synthesis can be performed using conventional methods or microwave irradiation, which can yield the desired products in less time and with higher purity .
Molecular Structure Analysis
The molecular structure of “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” is characterized by the presence of a 1,3,5-triazine core, which is a six-membered ring containing three nitrogen atoms and three carbon atoms . The nature of the substituents on the triazine core and the type of substituent on the benzilyldene ring significantly influence the properties of the compound .
Chemical Reactions Analysis
The chemical reactions involving “N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide” typically involve the displacement of chloride ions in cyanuric chloride . The presence of two electron-donating piperidine/morpholine groups decreases the positivity of the third chlorine-bearing carbon and prevents the departure of the chlorine atom .
Scientific Research Applications
Synthesis and Antimicrobial Activities
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide has been utilized in the synthesis of various compounds with potential antimicrobial activities. For instance, the synthesis of novel triazole derivatives incorporating this compound has shown promise in creating antimicrobial agents. These derivatives were screened for their effectiveness against various microorganisms, displaying good or moderate activities (Bektaş et al., 2007).
Pharmacological Evaluation
The compound has been a part of the synthesis process in developing ligands for serotoninergic receptors. Researchers created picolinamide derivatives linked to an arylpiperazine moiety, which showed high specificity and affinity towards serotoninergic receptors. These molecules demonstrated nanomolar and subnanomolar range affinity at various serotonin receptors and moderate or no affinity for other relevant receptors (Fiorino et al., 2017).
X-ray Structural Studies and Biological Activity
In another study, morpholine- and bis(2-methoxyethyl)amine-substituted 1,3,5-triazine derivatives containing an alkoxy-o-carborane in the 6-position of the triazine ring were synthesized. These derivatives, including N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide, were investigated for their structure using X-ray crystallography and for their biological activity. The compounds exhibited higher cytotoxicity than p-boronophenylalanine in melanoma cells (Jin et al., 2018).
Anticancer Activity
The compound has also been a part of the synthesis of thiosemicarbazone derivatives, which showed moderate anticancer activity in vitro against various human cancer cell lines. A morpholino-substituted analogue of this compound exhibited significant activity against human breast cancer cells (Shi et al., 2016).
Synthesis and Imaging in Parkinson's Disease
Moreover, the compound has been synthesized as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. The compound and its precursor were synthesized and characterized, demonstrating potential in neurology research (Wang et al., 2017).
properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-23-15-19-12(10-17-13(22)11-4-2-3-5-16-11)18-14(20-15)21-6-8-24-9-7-21/h2-5H,6-10H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGWZQLRLSDLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)picolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[3-(4-Bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methylidene]propanedinitrile](/img/structure/B2534745.png)



![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2534751.png)
![ethyl 2-({[2-(4-methoxyphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]acetyl}amino)benzoate](/img/structure/B2534755.png)
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2534756.png)

![1-(4-ethoxyphenyl)-3-(3-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2534762.png)

![Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2534765.png)


![3-(Dimethylamino)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2534768.png)